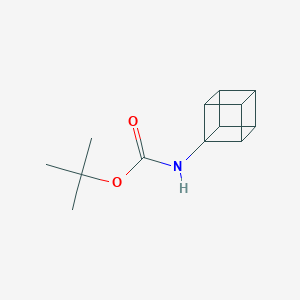
2,5-Bis(octyloxy)terephthalaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,5-Bis(octyloxy)terephthalaldehyde often involves condensation reactions, esterification, or other polymerization techniques. For instance, the homologues of bis[4-(5-alkyl-1,3-dioxan-2-yl)-phenyl]terephthalate were synthesized to study their mesophase temperature ranges and properties (Yu & Wu, 1991). Similar methodologies can be adapted for the synthesis of 2,5-Bis(octyloxy)terephthalaldehyde by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like 2,5-Bis(octyloxy)terephthalaldehyde can be characterized by various spectroscopic techniques. The crystal and molecular structures of related compounds provide insights into their packing, bonding, and electron distribution, which are crucial for understanding their reactivity and physical properties. For example, the study of mesogenic and hematogenic structures through X-ray diffraction has provided detailed insights into their molecular arrangements (Centore et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving 2,5-Bis(octyloxy)terephthalaldehyde depend significantly on its functional groups. The aldehyde groups can participate in various reactions, including Schiff base formation, polymerization, and oxidation-reduction reactions. The compound's reactivity towards nucleophiles, oxidants, and other reagents can be explored through studies such as the synthesis and antioxidant activities of novel thio/carbohydrazones and bis-isatin derivatives from terephthalaldehyde (Muğlu et al., 2020).
Physical Properties Analysis
The physical properties of 2,5-Bis(octyloxy)terephthalaldehyde, including its melting point, boiling point, solubility, and mesophase behavior, are crucial for its processing and application in materials science. Studies on similar compounds have shown a wide range of mesophase temperatures and behaviors, influenced by the length of the alkyl chain and the nature of the substituents (Kricheldorf & Wulff, 1998).
Scientific Research Applications
Polymerization Tools
- Scientific Field : Polymer Science .
- Application Summary : “2,5-Bis(octyloxy)terephthalaldehyde” is used as a monomeric precursor for cyano-PPV light-emitting polymer .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Optoelectronic Applications
- Scientific Field : Optoelectronics .
- Application Summary : A ferrocenyl chalcone (OFcPV) with attractive optical and magnetic properties for its potential application in optoelectronic devices was derived from the synthesis of ferrocenyl chalcone with different degrees of conjugation .
- Methods of Application : Three ferrocene-derived compounds: a low-molecular weight molecule (3FcPV), an oligomer (OFcPV), and a polymer (PFcPV) were synthesized through Friedel–Crafts reactions and aldol condensations .
- Results or Outcomes : The optical bandgaps for 3FcPV, OFcPV, and PFcPV were 2.8, 2.4, and 2.36 eV, respectively . These results place these materials within the organic semiconductors and evidence the influence of the degree of electronic conjugation of the molecule in the reduction of the bandgap .
Synthesis of Fused Bis-benzoquinoline Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Terephthalaldehyde, which is structurally similar to “2,5-Bis(octyloxy)terephthalaldehyde”, can be used as a starting material for the synthesis of fused bis-benzoquinoline derivatives .
- Methods of Application : This involves reacting with arylamines and cyclic ketones through a one-pot three-component reaction .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Photochemical Synthesis of 5,10-Disubstituted Helicenes
- Scientific Field : Photochemistry .
- Application Summary : Terephthalaldehyde can also be used for the photochemical synthesis of 5,10-disubstituted helicenes .
- Methods of Application : This involves reacting with benzyl cyanide via a Knoevenagel reaction .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Light-Emitting Polymer
- Scientific Field : Polymer Science .
- Application Summary : “2,5-Bis(octyloxy)terephthalaldehyde” is used as a monomeric precursor for cyano-PPV light-emitting polymer .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that this compound is used in the synthesis of the polymer .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Fluorescent Materials
- Scientific Field : Material Science .
- Application Summary : “2,5-Bis(octyloxy)terephthalaldehyde” has been widely used as an electron donor component in fluorescent materials .
- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that this compound is used in the synthesis of the fluorescent materials .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
2,5-Bis(octyloxy)terephthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
2,5-dioctoxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPJKNOOUOGSOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397770 | |
| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(octyloxy)terephthalaldehyde | |
CAS RN |
123440-34-6 | |
| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Bis(octyloxy)terephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








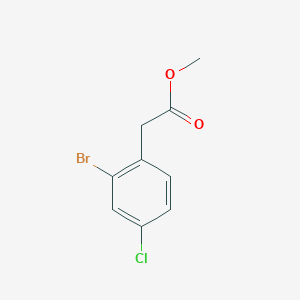
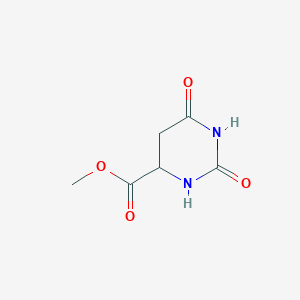
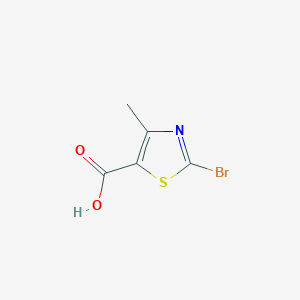
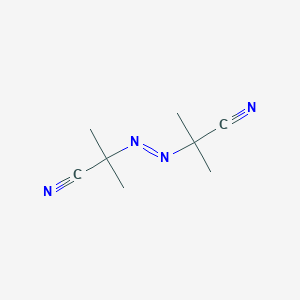
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
